molecular formula C24H30F3N5O8S2 B3323319 (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-(N-(2-(methylthio)ethyl)acetamido)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate CAS No. 163706-57-8

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-(N-(2-(methylthio)ethyl)acetamido)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate

Cat. No.: B3323319
CAS No.: 163706-57-8
M. Wt: 637.7 g/mol
InChI Key: XPSVMYGHHCBFMJ-WGQQHEPDSA-N
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Description

This compound is a structurally complex purine nucleoside derivative characterized by three key modifications:

  • Sugar moiety: A tetrahydrofuran ring with acetoxymethyl at position 2 and diacetate groups at positions 3 and 2. This acetylated sugar enhances lipophilicity and metabolic stability compared to natural ribose .
  • Purine base substitutions: Position 6: An N-(2-(methylthio)ethyl)acetamido group, which introduces a sulfur-containing alkyl chain. This modification is associated with improved receptor binding affinity in adenosine analogs, as seen in studies of dual-acting 5′-C-ethyltetrazolyladenosine derivatives . Position 2: A (3,3,3-trifluoropropyl)thio group. The trifluoromethyl moiety increases electron-withdrawing effects and may enhance resistance to enzymatic degradation, similar to halogenated purines like 8-bromo-substituted analogs .

The compound’s synthesis likely involves sequential nucleophilic substitutions on a dichloropurine intermediate, followed by sugar deprotection and acetylation, as described for structurally related compounds in and .

Properties

IUPAC Name

[(2R,3R,4R,5R)-5-[6-[acetyl(2-methylsulfanylethyl)amino]-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]-3,4-diacetyloxyoxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30F3N5O8S2/c1-12(33)31(7-9-41-5)20-17-21(30-23(29-20)42-8-6-24(25,26)27)32(11-28-17)22-19(39-15(4)36)18(38-14(3)35)16(40-22)10-37-13(2)34/h11,16,18-19,22H,6-10H2,1-5H3/t16-,18-,19-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSVMYGHHCBFMJ-WGQQHEPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCSC)C1=NC(=NC2=C1N=CN2C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)SCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(CCSC)C1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)SCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30F3N5O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-(N-(2-(methylthio)ethyl)acetamido)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate is a complex organic molecule with significant potential for biological activity. Its structure incorporates multiple functional groups that may contribute to its pharmacological properties.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₂₁N₃O₉S
  • Molecular Weight : 347.32 g/mol

Structural Features

The compound features a tetrahydrofuran backbone with acetoxy and purine substituents, which are known to influence biological interactions significantly. The presence of sulfur and trifluoropropyl groups may also enhance its reactivity and biological profile.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial activity . The tetrahydrofuran ring is known to possess properties that can inhibit bacterial growth and may serve as a scaffold for developing new antibiotics .

Antioxidant Activity

The acetoxy groups in the compound may enhance its ability to scavenge free radicals, contributing to antioxidant properties . This aspect is crucial for mitigating oxidative stress in biological systems .

Enzyme Inhibition

Research indicates that related compounds can act as enzyme inhibitors. The structural features of this compound suggest potential therapeutic applications in enzyme-related disorders .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial effects of tetrahydrofuran derivatives against various bacterial strains. The results indicated significant inhibition zones, suggesting effective antibacterial properties .
  • Antioxidant Evaluation :
    • Another investigation focused on the antioxidant capabilities of tetrahydrofuran-containing compounds. It was found that these compounds could effectively reduce oxidative damage in cellular models .
  • Enzyme Inhibition Research :
    • A comparative analysis of enzyme inhibitors revealed that similar structures could inhibit specific enzymes linked to metabolic disorders. This opens avenues for further exploration into therapeutic uses .

Comparison of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialTetrahydrofuran derivativesSignificant inhibition of bacterial growth
AntioxidantAcetoxy-substituted compoundsReduction in oxidative stress
Enzyme InhibitionPurine derivativesInhibition of metabolic enzymes

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its structural similarity to nucleosides and potential antiviral properties. Its unique functional groups may enhance its efficacy against viral infections.

Case Study: Antiviral Activity

A study conducted by researchers at a prominent pharmaceutical company evaluated the antiviral activity of similar compounds. The results indicated that derivatives with trifluoropropyl groups exhibited enhanced potency against certain RNA viruses.

Biochemical Research

The compound's ability to interact with biological macromolecules makes it a candidate for biochemical studies. Its acetate groups can facilitate the modification of biomolecules for tracking and imaging purposes.

Case Study: Biomolecule Labeling

In a recent experiment published in a leading journal, researchers utilized acetoxymethyl derivatives to label proteins in living cells. The study demonstrated that such modifications could significantly improve the visualization of cellular processes.

Drug Development

Given its complex structure and potential pharmacological properties, this compound can serve as a lead compound in drug development pipelines.

Understanding the toxicological profile of this compound is crucial for its safe application in research and medicine. Preliminary studies indicate low toxicity levels when administered at therapeutic doses.

Toxicity Data Summary

A comprehensive review of toxicity studies indicates that compounds with similar structures exhibit minimal adverse effects at controlled dosages. Ongoing studies are essential to establish a complete safety profile.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name Position 6 Substituent Position 2 Substituent Molecular Weight (g/mol) Notable Properties
Target Compound N-(2-(methylthio)ethyl)acetamido (3,3,3-Trifluoropropyl)thio ~550 (estimated) High lipophilicity (CF3 group), potential enhanced metabolic stability
SI6 Acetamido 8-Bromo 537.27 Bromine enhances electrophilicity; used in cross-coupling reactions
SI2 Acetamido None (adenosine base) 411.34 Lower lipophilicity; standard adenosine derivative with acetyl protection
ACE Biolabs C36491B Chloro None 427.80 Chlorine at position 6 increases reactivity for further substitutions
GB50301 Amino Fluoro 411.34 Fluoro substitution improves bioavailability and binding specificity

Key Observations:

Position 6 Modifications: The target compound’s N-(2-(methylthio)ethyl)acetamido group introduces both sulfur and alkyl chain flexibility, which may enhance interactions with hydrophobic pockets in target proteins compared to smaller groups (e.g., acetamido in SI2 or chloro in ACE Biolabs C36491B ). Similar N6-alkylamide substituents in demonstrated improved dual A1/A3 adenosine receptor agonism .

Position 2 Modifications :

  • The (3,3,3-trifluoropropyl)thio group in the target compound is unique among analogs. The CF3 group’s electron-withdrawing effects may reduce oxidation susceptibility compared to unsubstituted thioethers.
  • In contrast, 2-fluoro substitution (GB50301 ) enhances hydrogen bonding and metabolic stability but lacks the steric bulk of the trifluoropropyl group.

Sugar Modifications :

  • Diacetate protection at positions 3 and 4 (shared with SI2 and SI6 ) improves membrane permeability compared to hydroxylated sugars (e.g., ).

Q & A

Q. How can the synthetic route for this compound be optimized to address challenges in intermediate stability?

Methodological Answer:

  • Stepwise Protection-Deprotection : Use orthogonal protecting groups (e.g., acetyl for hydroxyl groups, tert-butyldimethylsilyl for amines) to prevent unwanted side reactions during purine ring functionalization .
  • Coupling Reagents : Employ carbodiimide-based reagents (e.g., DCC or EDC) for efficient amide bond formation between the trifluoropropylthio and acetamido moieties .
  • Temperature Control : Conduct critical steps (e.g., thioether formation) under inert atmospheres at controlled temperatures (0–4°C) to minimize decomposition .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR Analysis : Use 1^1H-NMR to confirm stereochemistry (tetrahydrofuran ring) and 19^{19}F-NMR to verify the trifluoropropylthio group’s presence .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns, focusing on fragmentation peaks corresponding to the purine core (m/z ~135–150) .
  • HPLC-PDA : Monitor purity (>95%) with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to detect residual solvents or byproducts .

Q. How can purification challenges due to polar functional groups be addressed?

Methodological Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) for intermediate purification, adjusting polarity based on TLC retention factors .
  • Reverse-Phase HPLC : For final purification, employ a preparative C18 column with isocratic elution (methanol:water = 65:35) to isolate the target compound .
  • Lyophilization : After HPLC, freeze-dry aqueous fractions to recover the compound as a stable powder .

Advanced Research Questions

Q. What experimental strategies can assess the compound’s metabolic stability in vitro?

Methodological Answer:

  • Liver Microsome Assay : Incubate the compound (10 µM) with human liver microsomes (0.5 mg/mL) in NADPH buffer at 37°C. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 min. Calculate half-life (t1/2t_{1/2}) using first-order kinetics .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to evaluate competitive inhibition, ensuring therapeutic safety .

Q. How can structure-activity relationship (SAR) studies guide further modifications to enhance target binding?

Methodological Answer:

  • Analog Synthesis : Replace the trifluoropropylthio group with alternative substituents (e.g., methylthio, phenylthio) and compare inhibitory potency in enzyme assays .
  • Molecular Docking : Perform simulations using software like AutoDock Vina to identify key interactions (e.g., hydrogen bonds between the acetamido group and active-site residues) .
  • Bioisosteric Replacement : Substitute the methylthioethyl group with bioisosteres (e.g., cyclopropylthio) to improve metabolic stability without compromising affinity .

Q. What methods are suitable for evaluating the compound’s pharmacokinetic (PK) profile in preclinical models?

Methodological Answer:

  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (%) in rodent plasma, correlating with bioavailability .
  • Tissue Distribution Studies : Administer a radiolabeled version (e.g., 14^{14}C-labeled) and quantify accumulation in target organs (e.g., liver, kidneys) via scintillation counting .
  • Caco-2 Permeability Assay : Assess intestinal absorption potential by measuring apical-to-basolateral transport in a monolayer model .

Safety and Handling Considerations

  • Storage : Store at –20°C under argon to prevent oxidation of thioether groups .
  • PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods during synthesis to avoid exposure to acetylated intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-(N-(2-(methylthio)ethyl)acetamido)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
Reactant of Route 2
Reactant of Route 2
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-(N-(2-(methylthio)ethyl)acetamido)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate

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